

An In-depth Technical Guide on the Toxicological Profile of 4-Ethylhexanoic Acid

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Compound of Interest

Compound Name: 4-Ethylhexanoic acid

Cat. No.: B1294683

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Disclaimer: Comprehensive toxicological data for **4-Ethylhexanoic acid** (CAS No. 16493-80-4) is not readily available in the public domain. The following information is primarily based on studies conducted on its structural isomer, 2-Ethylhexanoic acid (2-EHA, CAS No. 149-57-5). While this data can provide an initial estimate of the potential hazards, it should be interpreted with caution, as structural differences between isomers can lead to significant variations in their toxicological profiles.

Executive Summary

This technical guide provides a detailed overview of the toxicological profile of 2-Ethylhexanoic acid (2-EHA), a compound structurally similar to **4-Ethylhexanoic acid**. The information presented herein is intended for researchers, scientists, and drug development professionals. This document summarizes key findings from acute, subchronic, genetic, and developmental toxicity studies. All quantitative data are presented in structured tables for ease of reference. Detailed experimental protocols for pivotal studies and visual representations of key concepts are also provided.

Chemical and Physical Properties

A brief comparison of the known properties of 2-EHA and 4-EHA is provided below.

Property	2-Ethylhexanoic Acid	4-Ethylhexanoic Acid
CAS Number	149-57-5	16493-80-4[1]
Molecular Formula	C8H16O2	C8H16O2
Molecular Weight	144.21 g/mol	144.21 g/mol
Appearance	Colorless liquid	Colorless to pale yellow liquid[1]
Boiling Point	228 °C	163 °C[1]
Flash Point	114 °C	68 °C[1]
Water Solubility	1.4 g/L at 20 °C	Not available

Toxicokinetics

Following oral administration in rats, 2-EHA is rapidly absorbed, with peak blood levels detected within 15-30 minutes.[2] It is widely distributed in the body, with the highest concentrations found in the kidneys, liver, and blood.[2] In pregnant mice, 2-EHA has been shown to cross the placenta, with embryonic levels similar to those in the dam.[2] The primary route of excretion is via the urine, with approximately 72-75% of an oral dose eliminated within 24 hours, mainly as glucuronide conjugates and the unmetabolized parent compound.[2]

Toxicological Profile

Acute Toxicity

2-EHA exhibits low to moderate acute toxicity following oral, dermal, and inhalation exposure.

Table 1: Acute Toxicity of 2-Ethylhexanoic Acid

Route	Species	LD50 / LC50	Observed Effects	Reference
Oral	Rat	>2000 mg/kg bw	Apathy, dyspnea, ataxic gait	[2]
Guinea Pig	800 - 1600 mg/kg bw	Not specified	[2]	
Dermal	Rat	>2000 mg/kg bw	Not specified	[2]
Rabbit	1260 mg/kg bw	Not specified	[2]	
Inhalation	Rat, Guinea Pig	>2356 mg/m ³ (6h)	Not specified	[2]

Subchronic Toxicity

Subchronic dietary exposure to 2-EHA in rodents has been investigated.

Table 2: Subchronic Oral Toxicity of 2-Ethylhexanoic Acid (13-week study)

Species	Sex	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Target Organs & Effects	Reference
Rat	Male	61	303	Liver (hepatocyte hypertrophy, increased weight), Blood (increased cholesterol)	[3]
Female	71	360	Liver (hepatocyte hypertrophy, increased weight), Blood (increased cholesterol)	[3]	
Mouse	Male	180	885	Liver (hepatocyte hypertrophy, increased weight), Blood (decreased triglycerides, increased cholesterol)	[3]
Female	205	1038	Liver (hepatocyte hypertrophy, increased weight), Blood	[3]	

(decreased
triglycerides,
increased
cholesterol)

Genotoxicity

The genotoxic potential of 2-EHA has been evaluated in a battery of in vitro and in vivo assays. While there is some evidence of genotoxicity in vitro in mammalian cells, in vivo studies have been negative.

Table 3: Genotoxicity of 2-Ethylhexanoic Acid

Assay	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames Test)	S. typhimurium TA97, TA98, TA100	With and without	Negative	[2]
In vitro Mammalian Cell Gene Mutation	Not specified	Not specified	Positive in some studies	[2]
In vivo Micronucleus Test	Mouse bone marrow	N/A	Negative	[2]

Carcinogenicity

No specific carcinogenicity studies have been conducted on 2-EHA. However, its major metabolite, 2-ethylhexanol, was not found to be carcinogenic in a two-year oral gavage study in rats.[2]

Reproductive and Developmental Toxicity

2-EHA is classified as a substance suspected of damaging the unborn child.[4] Developmental effects have been observed in rats in the absence of significant maternal toxicity.

Table 4: Reproductive and Developmental Toxicity of 2-Ethylhexanoic Acid

Study Type	Species	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Key Findings	Reference
Developmental	Rat	100 (developmental)	100 (skeletal variations)	Skeletal variations and malformations (clubfoot, absent fibula). Fetotoxic effects at higher doses.	[2][5]
Rabbit	25 (maternal), ≥250 (developmental)	125 (maternal toxicity)	Maternal toxicity (mortality, abortion). No developmental effects observed.	[6]	
Reproductive	Rat	-	100	Reduced sperm motility, increased abnormal sperm, dose-dependent delays in mating.	[7]

A proposed mechanism for the developmental toxicity of 2-EHA involves the induction of maternal liver metallothionein, leading to zinc sequestration and subsequent zinc deficiency in the embryo.[8] Dietary zinc supplementation has been shown to mitigate these toxic effects in animal models.[8]

Experimental Protocols

Acute Oral Toxicity (Limit Test - adapted from OECD 420)

- Objective: To determine the acute oral toxicity of a substance.
- Test System: Typically young adult female rats (e.g., Sprague-Dawley strain).
- Procedure:
 - Animals are fasted overnight prior to dosing.
 - A single limit dose of 2000 mg/kg body weight is administered by oral gavage.
 - Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
 - A gross necropsy is performed on all animals at the end of the observation period.
- Endpoint: Mortality, clinical signs, body weight changes, and gross pathology.

Bacterial Reverse Mutation Test (Ames Test - adapted from OECD 471)

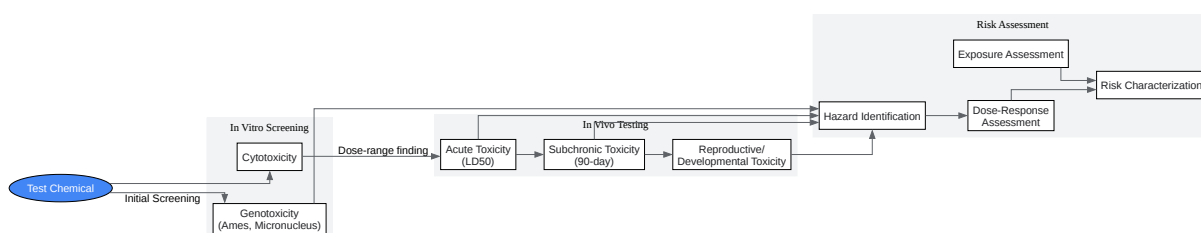
- Objective: To assess the mutagenic potential of a substance to induce reverse mutations in amino acid-requiring strains of *Salmonella typhimurium*.
- Test System: Multiple strains of *S. typhimurium* (e.g., TA98, TA100, TA1535, TA1537) with and without an exogenous metabolic activation system (S9 mix).
- Procedure:

- The test substance, bacterial culture, and S9 mix (or buffer) are combined in molten top agar.
- The mixture is poured onto minimal glucose agar plates.
- Plates are incubated at 37°C for 48-72 hours.
- The number of revertant colonies (his+) is counted.
- Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies over the background.

In Vitro Mammalian Cell Micronucleus Test (adapted from OECD 487)

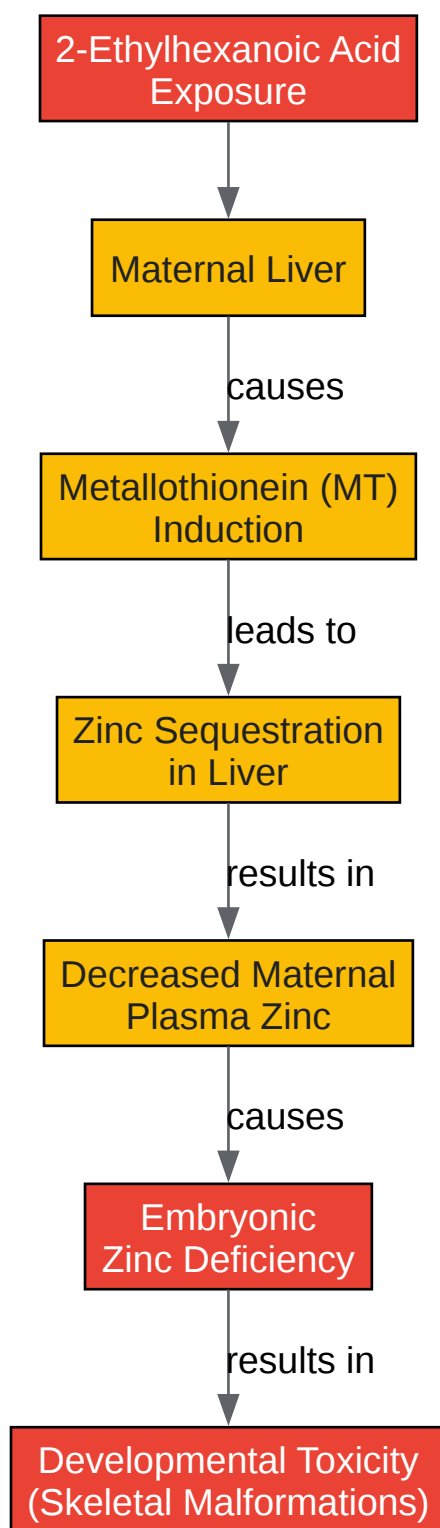
- Objective: To detect the potential of a substance to induce micronuclei in cultured mammalian cells. Micronuclei represent chromosome fragments or whole chromosomes that lag behind at anaphase during mitosis.
- Test System: Mammalian cell lines (e.g., L5178Y, CHO, V79) or primary human lymphocytes.
- Procedure:
 - Cell cultures are exposed to the test substance with and without metabolic activation (S9 mix) for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a continuous period (e.g., 24 hours).
 - Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.
 - Cells are harvested, fixed, and stained.
 - The frequency of micronuclei is scored in binucleated cells.
- Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for inducing chromosomal damage.

Visualizations



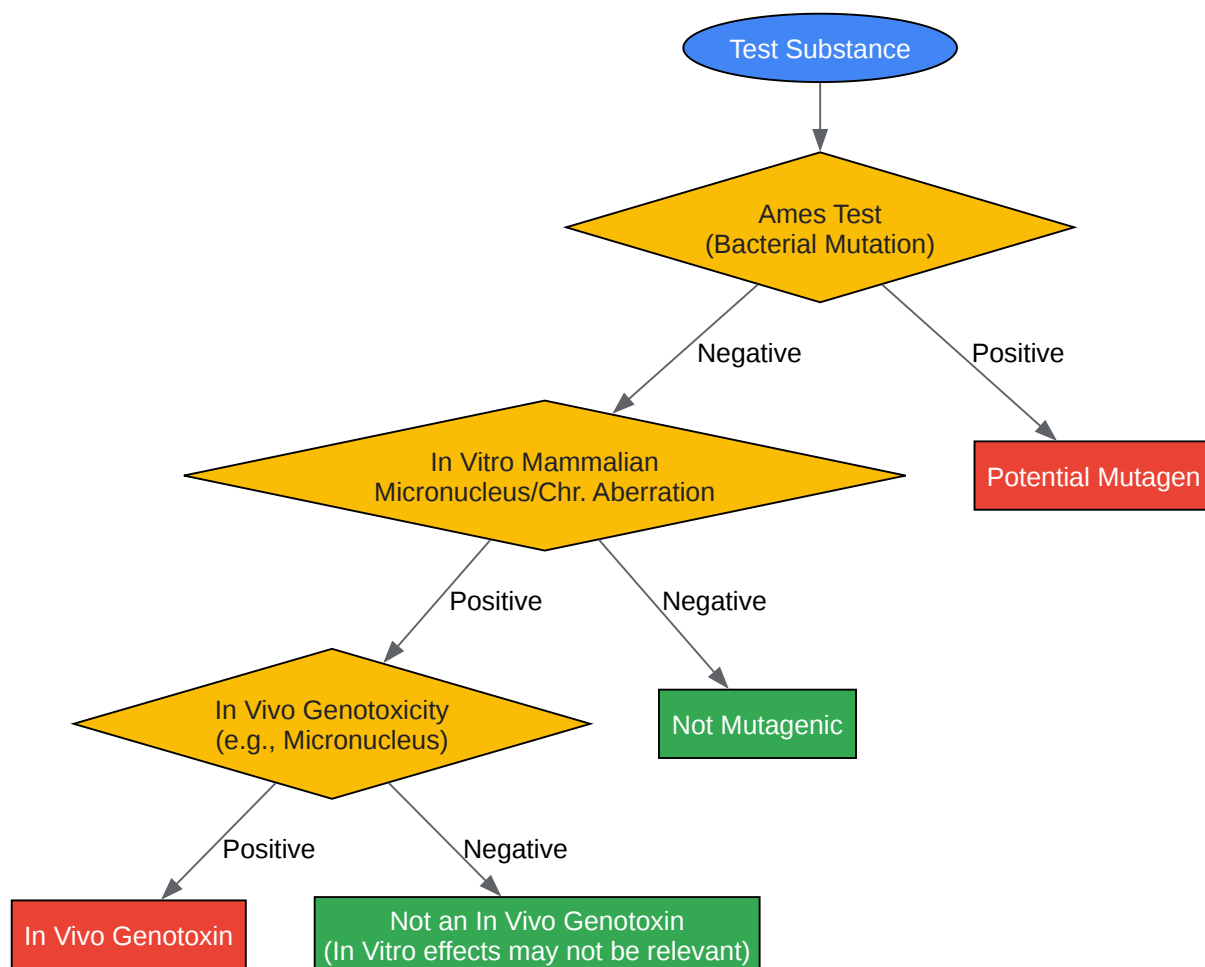
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Caption: General workflow for toxicological assessment of a chemical.



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Caption: Proposed mechanism of 2-EHA-induced developmental toxicity.



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